molecular formula C15H19NO4 B7952045 2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate

Cat. No.: B7952045
M. Wt: 277.31 g/mol
InChI Key: LQLUNYBFJANXPA-UHFFFAOYSA-N
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Description

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate is an ester derivative of isoindoline, a bicyclic heterocycle featuring a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This compound is characterized by two ester groups at positions 2 and 4, with substituents including a tert-butyl group (electron-donating) and a methyl ester.

Properties

IUPAC Name

2-O-tert-butyl 4-O-methyl 1,3-dihydroisoindole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10-6-5-7-11(12(10)9-16)13(17)19-4/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLUNYBFJANXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Esterification of Isoindoline Derivatives

A foundational method involves sequential esterification of isoindoline-2,4-dicarboxylic acid. The tert-butyl group is introduced first via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0–25°C. Subsequent methyl esterification is achieved using methyl iodide (CH₃I) under similar conditions.

Key Parameters :

  • Reaction Time : 12–24 hours per step.

  • Yield : 65–78% overall.

  • Purity : >95% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Esterification Conditions and Outcomes

StepReagentBaseSolventTemp (°C)Yield (%)
1Boc₂OK₂CO₃DMF0→2570–75
2CH₃IK₂CO₃DMF2585–90

Catalytic Hydrogenation of Isoindole Precursors

Palladium-Catalyzed Hydrogenolysis

A more efficient route employs catalytic hydrogenation of isoindole intermediates. For example, tert-butyl 5-formylisoindoline-2-carboxylate undergoes hydrogenation over 10% Pd/C under 1 atm H₂ in methanol, followed by methyl esterification. This method ensures high diastereoselectivity (>99% ee) and avoids racemization.

Optimized Protocol :

  • Catalyst : 10% Pd/C.

  • Conditions : H₂ (1 atm), NaOMe, reflux.

  • Yield : 92–95%.

Table 2: Hydrogenation Performance

CatalystH₂ PressureTemp (°C)Selectivity (%)Yield (%)
Pd/C1 atm60–80>9995
PtO₂3 atm258578

Alkylation Using Mesoporous Molecular Sieves

HAlMCM-41-Catalyzed Alkylation

A patent describes the use of HAlMCM-41, a mesoporous molecular sieve, for alkylating isoindoline derivatives with tert-butanol or methyl tert-butyl ether (MTBE). This method achieves high conversion (67%) and selectivity (59%) under mild conditions.

Procedure :

  • Catalyst : HAlMCM-41 (SiO₂/Al₂O₃ = 20–100).

  • Conditions : 120°C, liquid hourly space velocity = 1.02 mL·h⁻¹.

Table 3: Alkylation Efficiency with HAlMCM-41

CatalystTemp (°C)Conversion (%)Selectivity (%)
HAlMCM-411206759
HZSM-51504538

Solid-Phase Synthesis for High-Throughput Applications

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Coupling

Recent advancements utilize LiHMDS in tetrahydrofuran (THF) to facilitate coupling between isoindoline diacids and tert-butyl/methyl electrophiles. This method is scalable and compatible with automated synthesis platforms.

Typical Workflow :

  • Deprotonation of isoindoline-2,4-dicarboxylic acid with LiHMDS at −78°C.

  • Sequential addition of Boc₂O and CH₃I.

  • Quenching with NH₄Cl and purification via flash chromatography.

Yield : 80–85%.

Table 4: LiHMDS-Mediated Synthesis Metrics

StepReagentTemp (°C)Time (h)Yield (%)
1LiHMDS−781
2Boc₂O−78→251285
3CH₃I25690

Comparative Analysis of Methodologies

Cost and Scalability

  • Esterification : Low cost but requires multiple steps.

  • Hydrogenation : High yield but Pd/C is expensive.

  • HAlMCM-41 : Economical for industrial-scale production.

Environmental Impact

  • LiHMDS and DMF pose disposal challenges, whereas HAlMCM-41 is reusable and eco-friendly .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions typically result in the formation of new isoindoline derivatives with different functional groups.

Scientific Research Applications

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-tert-butyl 4-methyl isoindoline-2,4-dicarboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Reference
This compound C₁₆H₂₁NO₄ (estimated) ~291.3 (estimated) Isoindoline (benzene + N-ring) Rigid bicyclic framework; tert-butyl and methyl ester substituents.
2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate C₁₃H₁₉NO₄ 253.29 Pyrrole (aromatic 5-membered) Non-fused aromatic ring; N–H···O hydrogen bonding in crystal lattice.
2-(tert-Butyl) 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate C₁₂H₁₉NO₄ 259.30 Azabicyclohexane (bridged bicyclic) High steric hindrance; compact bicyclic geometry.
3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate C₁₂H₂₁NO₅ 259.30 Oxazolidine (5-membered O/N ring) Stereochemical control (4S configuration); polar oxygen atom.
2-tert-Butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate C₁₆H₂₁NO₄ 291.3 Dihydroisoquinoline (partially saturated bicyclic) Partial saturation enhances flexibility; potential for hydrogenation.

Key Observations :

  • Isoindoline vs. Pyrrole: The isoindoline core provides a fused bicyclic system, increasing rigidity compared to the monocyclic pyrrole derivative. The pyrrole compound exhibits intermolecular N–H···O hydrogen bonding in its crystal structure, which may enhance stability .
  • Azabicyclohexane and Oxazolidine: These compounds feature non-aromatic, oxygen/nitrogen-containing rings. The azabicyclohexane’s bridged structure offers unique steric constraints, while the oxazolidine’s stereochemistry (4S) could influence chiral recognition in drug interactions .

Physicochemical and Crystallographic Properties

  • Crystallography: The pyrrole derivative crystallizes in a monoclinic system (space group P21/c) with a dimeric structure stabilized by N–H···O hydrogen bonds . In contrast, isoindoline derivatives may exhibit different packing due to their fused-ring rigidity.
  • Solubility and Stability : The tert-butyl group in all compounds enhances lipophilicity, favoring organic solvent solubility. However, the oxazolidine’s polar oxygen atom may improve aqueous solubility compared to isoindoline .

Biological Activity

2-tert-Butyl 4-methyl isoindoline-2,4-dicarboxylate is a compound belonging to the isoindoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4C_{15}H_{19}NO_4. The presence of the tert-butyl group contributes steric hindrance, which may influence its reactivity and interactions with biological molecules.

Isoindoline derivatives, including this compound, are known to interact with various biological targets, leading to diverse biological effects. Some notable mechanisms include:

  • Enzyme Inhibition : Isoindoline derivatives have been reported to inhibit enzymes such as prolyl dipeptidase (DPP8 and DPP9), which play roles in various physiological processes .
  • Antitumor Activity : Research indicates that certain isoindolines can restore intracellular levels of anticancer drugs and exhibit direct antitumor effects against human melanoma cells .
  • Receptor Modulation : These compounds may act as modulators for various receptors, including NMDA receptors and PPARδ agonists, suggesting potential roles in neuroprotection and metabolic regulation .

Biological Activities

The biological activities of this compound have been explored in several studies:

  • Antimicrobial Properties : Some isoindoline derivatives exhibit antimicrobial activities against a range of pathogens, indicating potential applications in treating infections .
  • Antitumor Effects : Studies have shown that this compound can inhibit cancer cell growth while sparing non-tumorigenic cells, highlighting its selective cytotoxicity .
  • Neuroprotective Effects : The ability to modulate neurotransmitter receptors suggests that this compound could have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of isoindoline derivatives:

  • Study on Antitumor Activity : A study demonstrated that specific isoindoline compounds inhibited the proliferation of melanoma cells while having minimal effects on normal cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
  • Research on Enzyme Inhibition : Another study focused on the inhibitory effects of isoindolines on DPP8 and DPP9 enzymes. The results indicated that these compounds could influence metabolic pathways and potentially serve as therapeutic agents for metabolic disorders .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntimicrobialInhibition of bacterial growth
AntitumorInhibition of melanoma cell proliferation
Enzyme InhibitionDPP8 and DPP9 inhibition
Receptor ModulationNMDA receptor antagonism
NeuroprotectiveModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-tert-butyl 4-methyl isoindoline-2,4-dicarboxylate, and how do reaction conditions affect yields?

  • Methodology : The compound is synthesized via multi-step protocols. A representative route involves:

Lithiation with lithium diisopropylamide (LDA) in THF/hexane at −78°C to −71°C for stereochemical control.

Acid-catalyzed deprotection (HCl/dioxane) and subsequent coupling using palladium acetate and tert-butyl XPhos under inert atmosphere (40–100°C) .

Final purification via recrystallization or column chromatography.

  • Yield Optimization : Yields vary with reaction scale and catalyst loading. For example, palladium-catalyzed steps achieve ~60–70% efficiency, while acidic hydrolysis steps may reduce yields due to side reactions .

Q. How is the stereochemistry and crystal structure of this compound validated?

  • Structural Characterization :

  • X-ray crystallography confirms the isoindoline core and tert-butyl/methyl ester conformations, with bond angles and torsion angles reported (e.g., C–O–C angles of 117.5°–122.3°) .
  • NMR spectroscopy (¹H/¹³C) identifies diastereotopic protons and coupling constants (e.g., J = 7.3 Hz for piperidine ring protons) .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The compound is hygroscopic and degrades under acidic/alkaline conditions.
  • Storage : Store in sealed containers at −20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved for applications in chiral drug intermediates?

  • Stereochemical Control :

  • Use of chiral auxiliaries (e.g., (2R,4R)-configurations) during lithiation or palladium-mediated coupling ensures enantiomeric excess (>99% ee) .
  • Asymmetric catalysis with tert-butyl XPhos ligands enhances selectivity in cross-coupling steps .
    • Challenges : Competing epimerization at high temperatures (>80°C) requires strict temperature control .

Q. What mechanistic insights explain contradictory yields in Dieckmann cyclization steps during synthesis?

  • Data Contradiction Analysis :

  • Dieckmann cyclization of methyl 4-(tert-butoxycarbonyl)amino derivatives yields 28–36% of the desired product due to competing retro-aldol pathways .
  • Optimization strategies: Lowering reaction temperature (0–25°C) and using Cs₂CO₃ as a base suppress side reactions .

Q. How is this compound utilized in the development of HCV or RORγt inhibitors?

  • Medicinal Chemistry Applications :

  • The isoindoline scaffold serves as a rigid backbone for protease inhibitor design. For example, derivatives inhibit HCV RNA replication via NS5A binding (IC₅₀ = 0.8–1.2 nM) .
  • Modifications at the 4-methyl position enhance RORγt inverse agonism (e.g., BMS-986251 derivatives with EC₅₀ < 10 nM) .

Q. What analytical methods resolve impurities in scaled-up synthesis batches?

  • Quality Control :

  • HPLC-MS with chiral columns (Chiralcel OD) detects enantiomeric impurities (<0.5%) .
  • FT-IR identifies hydrolyzed byproducts (e.g., free carboxylic acids at 1700–1750 cm⁻¹) .

Methodological Best Practices

  • Synthesis : Prioritize inert atmosphere for palladium-catalyzed steps to prevent catalyst oxidation .
  • Purification : Use silica gel with ethyl acetate/hexane (1:4) for optimal separation of diastereomers .
  • Data Interpretation : Cross-validate NMR shifts with computational models (e.g., DFT) to confirm stereochemistry .

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